molecular formula C15H14N2O6S B5347202 methyl 3-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate

methyl 3-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate

Cat. No. B5347202
M. Wt: 350.3 g/mol
InChI Key: HTCPWIVIRZBGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiophene family and has a molecular formula of C16H15N2O6S. In

Mechanism of Action

The mechanism of action of methyl 3-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition results in the suppression of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. Additionally, this compound has been found to possess potent antitumor activity, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using methyl 3-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying various inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored during lab experiments.

Future Directions

There are several future directions for the research on methyl 3-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate. One of the potential directions is to explore its potential applications in cancer therapy, as it has been shown to possess significant antitumor activity. Additionally, further studies are needed to investigate its potential toxicity and safety profile, which will help in the development of safe and effective drugs based on this compound. Finally, the development of novel synthetic methods for the production of this compound will help in its commercialization and widespread use in various fields.

Synthesis Methods

The synthesis of methyl 3-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate involves the reaction of 3-amino-2-thiophenecarboxylic acid with 4-methyl-2-nitrophenyl chloroformate in the presence of triethylamine. This reaction yields the desired product, which can be purified by recrystallization.

Scientific Research Applications

Methyl 3-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to possess significant antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

methyl 3-[[2-(4-methyl-2-nitrophenoxy)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-9-3-4-12(11(7-9)17(20)21)23-8-13(18)16-10-5-6-24-14(10)15(19)22-2/h3-7H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCPWIVIRZBGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(SC=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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